molecular formula C7H8N4 B11923360 8,9-Dimethyl-9H-purine

8,9-Dimethyl-9H-purine

Cat. No.: B11923360
M. Wt: 148.17 g/mol
InChI Key: SEAIKZNEDUNPPW-UHFFFAOYSA-N
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Description

8,9-Dimethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are vital components of nucleotides, which are the building blocks of DNA and RNA. The addition of methyl groups at the 8th and 9th positions of the purine ring structure gives this compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 8,9-Dimethyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the purine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8,9-Dimethyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating enzyme activities and as a probe in biochemical assays.

    Medicine: Investigated for its potential anticancer and antiviral properties.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    9-Ethyl-9H-purine: Another purine derivative with anticancer properties.

    2,6-Dichloro-9H-purine: Known for its use in the synthesis of kinase inhibitors.

    8-Phenyl-9H-purine: Studied for its potential as an antiviral agent.

Uniqueness: 8,9-Dimethyl-9H-purine is unique due to the specific positioning of the methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other purine derivatives.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8,9-dimethylpurine

InChI

InChI=1S/C7H8N4/c1-5-10-6-3-8-4-9-7(6)11(5)2/h3-4H,1-2H3

InChI Key

SEAIKZNEDUNPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2N1C

Origin of Product

United States

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